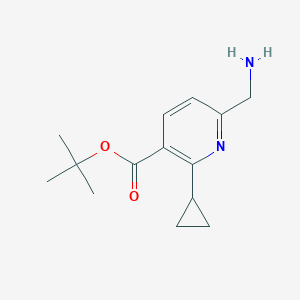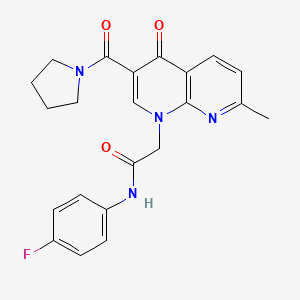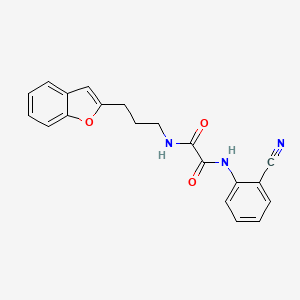![molecular formula C23H19N3O4 B2701359 N-[4-(4-methoxyphenyl)-6-methyl-5-oxo-2-phenyl-2,5-dihydropyridazin-3-yl]furan-2-carboxamide CAS No. 885170-74-1](/img/structure/B2701359.png)
N-[4-(4-methoxyphenyl)-6-methyl-5-oxo-2-phenyl-2,5-dihydropyridazin-3-yl]furan-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex organic molecule with several functional groups. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom. It also has a pyridazine ring, which is a six-membered ring with four carbon atoms and two nitrogen atoms. The presence of a carbonyl group (C=O) and an amide group (CONH2) can also be inferred from the name .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The furan and pyridazine rings would contribute to the compound’s aromaticity, which could influence its chemical reactivity. The methoxy (OCH3) groups attached to the phenyl rings could have an electron-donating effect, which might influence the compound’s reactivity and the position of any subsequent reactions .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of the aromatic rings and the electron-donating methoxy groups. The carbonyl and amide groups could potentially undergo various reactions, such as nucleophilic addition or condensation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple aromatic rings might increase its stability and potentially its boiling point and melting point. The presence of polar functional groups like the amide could influence its solubility .Wissenschaftliche Forschungsanwendungen
Synthesis of Antiprotozoal Agents
Compounds with similar structures have been synthesized and evaluated for their antiprotozoal activity. For instance, derivatives of imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, which share some structural motifs with the compound , have been investigated for their potential as antiprotozoal agents. These compounds have shown strong DNA affinities and significant in vitro and in vivo activity against protozoal infections such as Trypanosoma and Plasmodium falciparum, suggesting a potential research application for the compound in the development of new treatments for protozoal diseases (Ismail et al., 2004).
Development of Kinase Inhibitors
Research into N-substituted dihydropyridine-3-carboxamides has led to the discovery of selective inhibitors for the Met kinase superfamily. These compounds, by inhibiting the Met kinase, have shown potential in stopping tumor growth in various cancer models. The structural similarity suggests that N-[4-(4-methoxyphenyl)-6-methyl-5-oxo-2-phenyl-2,5-dihydropyridazin-3-yl]furan-2-carboxamide could be explored for its potential as a kinase inhibitor, offering insights into cancer treatment strategies (Schroeder et al., 2009).
Novel Synthetic Routes and Material Synthesis
Studies on the synthesis of imidate derivatives of thiophene and furan highlight the utility of these compounds in synthesizing materials with potential electronic and optical properties. The methodologies developed for these syntheses can provide a foundation for exploring the synthesis of this compound and investigating its properties and applications in material science (Barcock et al., 1994).
Chemosensor Development
The development of chemosensors for metal ions and other analytes is another potential application area. Compounds with furan-2-carboxamide groups have been used to create sensors for the discriminative detection of ions such as Cd2+ and CN−. This suggests the possibility of using or modifying this compound for similar applications in detecting and measuring environmental pollutants or in biochemical assays (Ravichandiran et al., 2020).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[4-(4-methoxyphenyl)-6-methyl-5-oxo-2-phenylpyridazin-3-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O4/c1-15-21(27)20(16-10-12-18(29-2)13-11-16)22(24-23(28)19-9-6-14-30-19)26(25-15)17-7-4-3-5-8-17/h3-14H,1-2H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKSIQEVOAMIBSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C(C1=O)C2=CC=C(C=C2)OC)NC(=O)C3=CC=CO3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-benzyl-7-chloro-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide](/img/structure/B2701280.png)


![1-[(4-fluorophenyl)methoxy]-N-(2-nitrophenyl)-2-oxopyridine-3-carboxamide](/img/structure/B2701283.png)
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,5-difluorobenzenesulfonamide](/img/structure/B2701285.png)

![8-chloro-N-(4-ethylphenyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2701287.png)
![(2Z)-N-(3,5-dimethoxyphenyl)-2-[(phenylsulfonyl)hydrazono]-2H-chromene-3-carboxamide](/img/structure/B2701288.png)


![Methyl 3-{[({4-[4-(3-methoxyphenyl)piperazin-1-yl]pyrimidin-2-yl}thio)acetyl]amino}benzoate](/img/structure/B2701294.png)

